The synthesis of benzoctamine hydrochloride typically involves the reaction of N-methyl-9,10-ethanoanthracene-9(10H)-methanamine with hydrochloric acid. The process is conducted under controlled temperature conditions to maintain the stability of the compound throughout the reaction. Key parameters include:
The synthesis can be adapted for large-scale industrial production, maintaining similar reaction conditions as those used in laboratory settings to ensure high yield and purity .
Benzoctamine has a molecular formula of and a molar mass of approximately 249.36 g/mol. The compound's structure features a tetracyclic framework comprising four interconnected rings that contribute to its pharmacological properties. The three-dimensional configuration is crucial for its interaction with biological targets, particularly serotonin receptors.
Benzoctamine undergoes various chemical reactions that can modify its functional groups, impacting its pharmacological properties. Key types of reactions include:
The outcomes of these reactions depend on specific reagents and conditions used, which can yield various derivatives useful for further pharmacological studies .
The primary mechanism through which benzoctamine exerts its effects appears to involve modulation of serotonin levels in the brain. Studies suggest that it increases serotonin turnover by inhibiting the uptake mechanisms mediated by extra-neuronal monoamine transporters, leading to enhanced stimulation of serotonin receptors. This action may parallel that of selective serotonin reuptake inhibitors but with distinct pharmacodynamics.
Benzoctamine exhibits several notable physical and chemical properties:
Benzoctamine has been explored for various therapeutic applications, particularly in treating anxiety disorders due to its anxiolytic properties without significant respiratory depression. Its unique mechanism makes it a candidate for further research in pharmacotherapy aimed at managing anxiety while minimizing common side effects associated with traditional sedatives.
Benzoctamine (chemical name: N-Methyl-9,10-ethanoanthracene-9(10H)-methanamine) features a distinctive tetracyclic dibenzobicyclo-octadiene scaffold. This structure comprises an anthracene-derived framework with an ethylene bridge between positions 9 and 10, creating a rigid, three-dimensional cage-like architecture. The central bicyclo[2.2.2]octadiene unit forces the molecule into a non-planar conformation, distinguishing it from classical tricyclic antidepressants. Key bond angles and ring fusions include:
Table 1: Atomic Composition of Benzoctamine
Element | Count | Bond Type | Count |
---|---|---|---|
Carbon | 18 | C–C | 20 |
Hydrogen | 19 | C–N | 2 |
Nitrogen | 1 | C–H | 19 |
Benzoctamine shares significant structural homology with maprotiline, a tetracyclic antidepressant (TeCA). Both compounds contain identical tetracyclic ring systems but differ in their side chains:
This side-chain variation critically influences pharmacological profiles. Unlike tricyclic antidepressants (TCAs; e.g., imipramine), which exhibit planar three-ring systems, benzoctamine’s tetracyclic structure provides enhanced stereochemical constraints that modify receptor interaction dynamics. The ethano bridge restricts rotational freedom, potentially enhancing selectivity for adrenergic targets versus monoamine transporters [7].
Despite multiple chiral centers in its ethano bridge, benzoctamine is administered as a racemic mixture. Molecular dynamics simulations reveal:
The molecule’s rigidity reduces entropic penalties upon binding to biological targets like adrenergic receptors. Quantum mechanical calculations indicate dipole moments of 2.1–2.4 Debye, facilitating penetration of lipid membranes [5].
Benzoctamine displays markedly hydrophobic character with calculated logP ≈ 4.0, favoring blood-brain barrier permeability. Its physicochemical profile includes:
Table 2: Physicochemical Properties of Benzoctamine
Parameter | Value | Method/Notes |
---|---|---|
Water solubility | <0.1 mg/mL (pH 7.4) | Shake-flask method |
pKa (amine group) | 9.8 ± 0.2 | Potentiometric titration |
LogP (octanol/water) | 4.0 | HPLC-derived |
Bioavailability | >90% (oral) | In vivo studies |
Plasma half-life | 2–3 hours | Radiolabeled tracing [1] [5] |
Stability and degradation pathways:
The hydrochloride salt enhances aqueous solubility (≥50 mg/mL) via protonation of the tertiary amine, though precipitation occurs at physiological pH. Crystalline polymorphism exists, with Form I showing superior kinetic stability over Form II [3] [5].
The tetracyclic core is essential for alpha-adrenergic antagonism. Modifications alter pharmacological activity:
Compared to benzodiazepines (e.g., diazepam), benzoctamine lacks the characteristic 1,4-diazepine ring but shares comparable anxiolytic efficacy due to analogous hydrophobic surface area (≈250 Ų) for membrane partitioning [5] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: